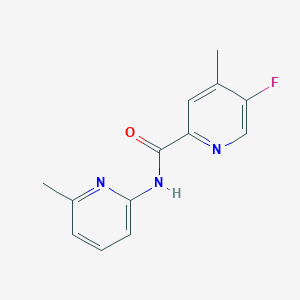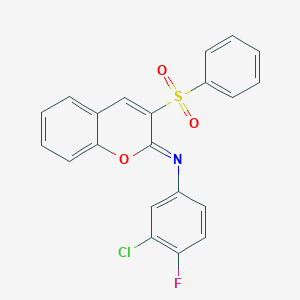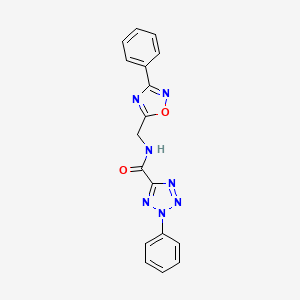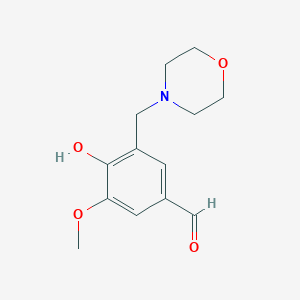
5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide, also known as FMMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMMP is a pyridine-based compound that is synthesized through a series of complex chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of PKB, which plays a critical role in cell survival and proliferation. By inhibiting PKB, this compound may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of PKB, leading to the induction of apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of PKB, making it a valuable tool for studying the role of PKB in cell growth and survival. However, this compound also has several limitations. It is a complex compound that requires several steps for synthesis, making it difficult and time-consuming to produce. Additionally, its mechanism of action is not yet fully understood, making it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide. One potential area of investigation is the development of this compound-based anticancer drugs. Another area of research is the study of the mechanism of action of this compound, which may provide insights into the role of PKB in cell growth and survival. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which may pave the way for its use in clinical settings.
In conclusion, this compound is a pyridine-based compound that has significant potential for use in scientific research. Its potent inhibitory activity against PKB and its ability to induce apoptosis in cancer cells make it a promising candidate for the development of anticancer drugs. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide involves several steps, including the reaction of 2-chloropyridine with 6-methylpyridin-2-amine to produce 2-(6-methylpyridin-2-yl)pyridine. The resulting product is then reacted with 4-methyl-5-nitro-2-fluorobenzene to produce this compound. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has several potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinase B (PKB), which is involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
5-fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-6-11(15-7-10(8)14)13(18)17-12-5-3-4-9(2)16-12/h3-7H,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJDMADSNCVGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NC=C(C(=C2)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide](/img/structure/B2390605.png)
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)
![4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2390609.png)
![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2390615.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B2390616.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2390621.png)



![(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid](/img/structure/B2390627.png)